REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][CH2:5][NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[F:16]>CO.[Pd]>[F:16][C:8]1[C:7]2[NH:6][CH2:5][CH2:4][C:3](=[O:2])[NH:13][C:12]=2[CH:11]=[CH:10][CH:9]=1
|
Name
|
3-(2-fluoro-6-nitrophenylamino)propionic acid methyl ester
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
COC(CCNC1=C(C=CC=C1[N+](=O)[O-])F)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled through the mixture for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in propan-2-ol (20 ml) and to it
|
Type
|
ADDITION
|
Details
|
was added acetic acid (2 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC=2NC(CCNC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |